N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H10BrN3S |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-13-3-2-9(12-13)11-5-8-4-7(10)6-14-8/h2-4,6H,5H2,1H3,(H,11,12) |
InChI Key |
JJRRCRKNOQNVOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Route from Diethyl Butynedioate and Methylhydrazine
A well-documented method for synthesizing 5-bromo-1-methyl-1H-pyrazol-3-amine, a close structural analogue and precursor, involves the following steps:
| Step | Reaction Description | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Diethyl butynedioate, methylhydrazine | Standard condensation | Intermediate formation |
| 2 | Bromination of the above ester using tribromooxyphosphorus to yield ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | Tribromooxyphosphorus | Bromination reaction | Efficient halogenation |
| 3 | Hydrolysis of ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | NaOH (alkali), ethanol | Room temperature hydrolysis | Controlled pH adjustment |
| 4 | Substitution reaction with tert-butyl alcohol and dimethyl azidophosphate to form tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate | tert-Butyl alcohol, dimethyl azidophosphate | 100 °C in DMF | Carbamate protection |
| 5 | Hydrolysis of carbamate in trifluoroacetic acid to yield 5-bromo-1-methyl-1H-pyrazol-3-amine | Trifluoroacetic acid, dichloromethane | Room temperature | Final amine product |
This sequence is notable for its regioselectivity and functional group compatibility, yielding the pyrazol-3-amine core with bromine substitution at the 5-position, which is key for further derivatization.
Attachment of 4-Bromothiophen-2-ylmethyl Group
Substitution Reaction Strategy
Alternative Synthetic Routes and Cyclization Approaches
Reduction and Cyclization Using Metal Indium and Hydrochloric Acid
A related preparation method for pyrazolyl intermediates involves:
- Substitution reaction between 4-bromo-2-nitroaniline and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl) ethanone to form an amino-ketone intermediate.
- Subsequent reduction and cyclization using metallic indium in the presence of hydrochloric acid under reflux conditions (100–110 °C) to form a bromopyrazolyl quinoxaline intermediate.
Although this method is specific to quinoxaline intermediates, it exemplifies the use of metal-mediated reductions and cyclizations in pyrazole chemistry that may be adapted for related compounds.
Summary Data Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Materials | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Condensation | Diethyl butynedioate + methylhydrazine | Standard condensation | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Intermediate |
| 2 | Bromination | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Tribromooxyphosphorus | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | High regioselectivity |
| 3 | Hydrolysis | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | NaOH, ethanol, room temp | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | Controlled pH |
| 4 | Carbamate formation | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | tert-Butyl alcohol, dimethyl azidophosphate, DMF, 100 °C | tert-butyl carbamate derivative | Protection step |
| 5 | Deprotection | tert-butyl carbamate derivative | Trifluoroacetic acid, DCM, room temp | 5-bromo-1-methyl-1H-pyrazol-3-amine | Final amine core |
| 6 | N-Alkylation | 5-bromo-1-methyl-1H-pyrazol-3-amine + 4-bromothiophen-2-ylmethyl halide | Base, aprotic solvent, mild heat | N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine | Target compound |
Research Findings and Considerations
- The use of tribromooxyphosphorus is effective for selective bromination of the pyrazole ring, a critical step for introducing the bromine atom at the desired position.
- Carbamate protection and deprotection steps ensure the amine functionality is preserved and selectively reactive during alkylation.
- Nucleophilic substitution for attaching the bromothiophenylmethyl group is sensitive to solvent and base choice; polar aprotic solvents and mild bases improve yield and reduce side reactions.
- Metal-mediated reduction and cyclization (e.g., indium/HCl) offer alternative pathways for related heterocyclic intermediates, showcasing versatility in pyrazole derivative synthesis.
- Reaction temperatures typically range from room temperature to 110 °C depending on the step, balancing reaction rate and product stability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The pyrazole ring may also contribute to its biological activity by interacting with nucleic acids or proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogenated Thiophene Moieties
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1342776-55-9)
- Structure : Differs in the substitution pattern on the thiophene ring (3-chloro vs. 4-bromo) and pyrazole position (4-bromo vs. 1-methyl).
- Molecular Weight : 293.58 g/mol (vs. 296.17 g/mol for the target compound).
- Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic properties, influencing binding affinity in biological targets .
4-Chloro-1-[(2-fluoro-4-chlorophenyl)methyl]-1H-pyrazol-3-amine
- Structure : Replaces bromothiophene with a fluorinated benzyl group.
- Key Difference : Aromatic fluorine enhances metabolic stability but reduces π-π stacking interactions compared to bromothiophene.
Analogues with Modified Pyrazole Substituents
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine (CAS 1499331-74-6)
- Structure : Features a methyl group at the pyrazole 4-position and a 5-methylthiophene side chain.
- Molecular Weight : 207.27 g/mol.
- The shifted thiophene substitution (5-methyl vs. 4-bromo) may alter conformational flexibility .
N-[4-(Dimethylamino)benzyl]-1,4-dimethyl-1H-pyrazol-3-amine
- Structure: Substitutes bromothiophene with a dimethylaminobenzyl group.
- Key Difference: The dimethylamino group introduces basicity, enhancing solubility in acidic environments, while the benzyl group enables π-π interactions absent in the target compound .
Compounds with Heterocyclic Variations
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
- Structure : Replaces pyrazole with a pyrimidine-imidazole hybrid.
- Molecular Weight : 311.36 g/mol.
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | logP (Predicted) |
|---|---|---|
| Target Compound | 296.17 | 2.8 |
| 4-Bromo-1-[(3-chlorothiophen-2-yl)methyl] | 293.58 | 2.5 |
| 4-Methyl-1-[(5-methylthiophen-3-yl)methyl] | 207.27 | 1.9 |
Key Insight : Bromine’s higher atomic weight and hydrophobicity increase logP, favoring blood-brain barrier penetration but risking hepatotoxicity .
Melting Points and Solubility
- Target Compound: No direct data, but analogues like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () show melting points of 104–107°C, suggesting moderate crystallinity.
- 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine : Likely lower melting point due to reduced halogen content .
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on existing literature.
Molecular Formula : CHBrNS
Molecular Weight : 272.16 g/mol
CAS Number : 1153747-35-3
This compound features a bromothiophene moiety attached to a pyrazolamine structure, which is known for contributing to various biological effects.
Biological Activity Overview
-
Antimicrobial Activity :
- Pyrazole derivatives have been reported to exhibit antimicrobial properties. Studies suggest that modifications in the pyrazole ring can enhance antibacterial and antifungal activities. For instance, related compounds have shown significant inhibition against various bacterial strains, indicating potential utility in treating infections .
-
Anticancer Properties :
- Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. The incorporation of thiophene and bromine in the structure may enhance the compound's ability to interact with biological targets involved in cancer progression. In vitro studies have demonstrated that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a promising avenue for further exploration .
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in inflammation and pain response.
- Receptor Binding : Molecular docking studies indicate potential interactions with receptors involved in cancer and inflammation, suggesting a mechanism through which the compound exerts its effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including this compound:
Q & A
Q. What synthetic routes are available for N-[(4-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine, and how is its structure confirmed spectroscopically?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a brominated thiophene derivative with a methylpyrazole amine under basic conditions (e.g., cesium carbonate) in a polar solvent like dimethyl sulfoxide (DMSO) at 35°C for 48 hours, followed by extraction and chromatographic purification . Structural confirmation employs:
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.5 ppm for thiophene and pyrazole) and methyl groups (δ 2.5–3.5 ppm).
- HRMS (ESI) : Molecular ion peaks (e.g., m/z 215 [M+H]+) validate the molecular formula.
- IR Spectroscopy : Absorbances near 3298 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-Br) confirm functional groups .
Q. How is X-ray crystallography used to resolve the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:
- Data Collection : At 173 K to minimize thermal motion.
- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.
- Validation : R factor < 0.05 and wR < 0.10 ensure accuracy. Example parameters from similar pyrazole derivatives:
| Metric | Value |
|---|---|
| R factor | 0.031 |
| wR factor | 0.079 |
| C-C bond precision | ±0.002 Å |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Low yields (e.g., 17.9% in ) may arise from steric hindrance or side reactions. Optimization strategies:
- Catalyst Screening : Replace Cu(I)Br with Pd-based catalysts for cross-couplings.
- Solvent Effects : Test DMF or THF for better solubility.
- Temperature Gradients : Higher temps (50–80°C) may accelerate kinetics but risk decomposition.
- Additives : Molecular sieves or ligands (e.g., BINAP) to stabilize intermediates .
Q. What methodologies assess the compound’s kinase inhibitory activity and structure-activity relationships (SAR)?
- Methodological Answer :
- Kinase Assays : Use recombinant kinases (e.g., MPS1, MAPKAPK2) with ATP-competitive ELISA or fluorescence polarization. IC₅₀ values are calculated via dose-response curves.
- SAR Studies :
- Modify the bromothiophene moiety to evaluate halogen interactions.
- Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrazole to enhance binding affinity.
- Co-crystallization with kinase targets (e.g., p70S6Kβ) to map hinge-region interactions .
Q. How can contradictions in spectroscopic data across studies be resolved?
- Methodological Answer : Discrepancies in NMR shifts or melting points arise from polymorphs or solvent effects. Mitigation strategies:
- Cross-Validation : Repeat synthesis using literature protocols.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Thermal Analysis : DSC to identify polymorphic transitions .
Q. What computational approaches model the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with SMILES/InChI inputs (e.g.,
InChI=1S/C17H22BrN3...) to predict binding poses in kinase active sites. - MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.
- QSAR Models : Train on pyrazole derivatives to correlate substituents (e.g., Br, methyl) with bioactivity .
Data Contradiction Analysis Example
Issue : Conflicting melting points (104–107°C vs. 110–112°C) in similar pyrazole derivatives.
Resolution :
- Hypothesis : Polymorphism or solvent residues.
- Testing :
Recrystallize from multiple solvents (EtOAc, hexane).
Perform PXRD to compare crystal forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
